3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide is an organic compound that features a methoxyphenyl group and a pyrrolidinone moiety
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-pyrrolidinone.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3-pyrrolidinone to form an intermediate.
Amidation: The intermediate is then subjected to amidation to yield the final product, this compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, while the pyrrolidinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide can be compared with similar compounds such as:
3-(4-hydroxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
3-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)propanamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-5-2-10(3-6-12)4-7-13(17)16-11-8-14(18)15-9-11/h2-3,5-6,11H,4,7-9H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIGVPAFSDWHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.